Bomyl

Descripción general

Descripción

Fodipir, also known as dipyridoxyl diphosphate, is a chelating agent primarily used in combination with manganese to form mangafodipir. This compound is utilized as a contrast agent in magnetic resonance imaging (MRI) to enhance the visualization of the liver and pancreas. Fodipir has also shown potential in various therapeutic applications due to its ability to mimic manganese superoxide dismutase (MnSOD) activity .

Aplicaciones Científicas De Investigación

Fodipir has a wide range of scientific research applications:

Chemistry: Used as a chelating agent in coordination chemistry to study metal-ligand interactions.

Biology: Investigated for its role in protecting cells from oxidative stress by mimicking MnSOD activity.

Medicine: Utilized in MRI as a contrast agent and explored as an adjunct in chemotherapy to reduce side effects.

Industry: Employed in the development of diagnostic tools and therapeutic agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fodipir is synthesized through a series of chemical reactions involving pyridoxal phosphate derivatives. The synthesis typically involves the phosphorylation of pyridoxal followed by the formation of a diphosphate ester. The reaction conditions often require controlled pH and temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of fodipir involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity levels required for medical applications .

Análisis De Reacciones Químicas

Types of Reactions

Fodipir undergoes various chemical reactions, including:

Oxidation: Fodipir can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other active forms.

Substitution: Fodipir can participate in substitution reactions, particularly with metal ions

Common Reagents and Conditions

Common reagents used in reactions with fodipir include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and metal salts like manganese chloride. The reactions typically occur under controlled pH and temperature to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving fodipir include various metal complexes, such as manganese-fodipir, which is used in MRI contrast agents. Other products include oxidized and reduced derivatives of fodipir .

Mecanismo De Acción

Fodipir exerts its effects by binding to metal ions, particularly manganese. After intravenous administration, the chelate dissociates slowly, allowing manganese to be taken up by hepatocytes with high affinity. The manganese enhances contrast in MRI by shortening the longitudinal relaxation time (T1) in the liver and pancreas. Additionally, fodipir’s MnSOD mimetic activity helps in reducing oxidative stress by disarming reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Comparación Con Compuestos Similares

Fodipir is unique due to its dual role as a chelating agent and MnSOD mimetic. Similar compounds include:

Calmangafodipir: A stabilized form of mangafodipir with improved therapeutic activity.

Manganese dipyridoxyl ethyldiamine (MnPLED): A dephosphorylated derivative of fodipir with similar protective effects against oxidative stress .

Fodipir stands out due to its high affinity for manganese and its ability to enhance MRI contrast while providing cytoprotective effects.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound Bomyl involves the reaction of two starting materials, A and B, to form the desired product. The reaction is carried out in several steps, including functional group transformations and purification processes.", "Starting Materials": ["Starting Material A", "Starting Material B"], "Reaction": [ "Step 1: Starting Material A is reacted with reagent X to form intermediate C", "Step 2: Intermediate C is reacted with reagent Y to form intermediate D", "Step 3: Starting Material B is reacted with reagent Z to form intermediate E", "Step 4: Intermediate D and E are combined and reacted with reagent W to form Bomyl", "Step 5: The crude product is purified using column chromatography to obtain the final product" ] } | |

Número CAS |

122-10-1 |

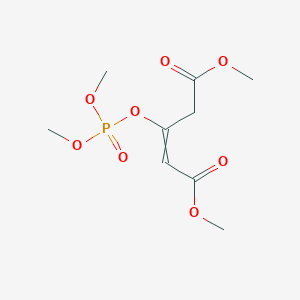

Fórmula molecular |

C9H15O8P |

Peso molecular |

282.18 g/mol |

Nombre IUPAC |

dimethyl (Z)-3-dimethoxyphosphoryloxypent-2-enedioate |

InChI |

InChI=1S/C9H15O8P/c1-13-8(10)5-7(6-9(11)14-2)17-18(12,15-3)16-4/h5H,6H2,1-4H3/b7-5- |

Clave InChI |

BZSSHIWHSJYWAD-ALCCZGGFSA-N |

SMILES isomérico |

COC(=O)C/C(=C/C(=O)OC)/OP(=O)(OC)OC |

SMILES |

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC |

SMILES canónico |

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC |

Punto de ebullición |

155-164 °C @ 17 MM HG |

Color/Form |

LIQUID YELLOW OIL |

Densidad |

1.2 |

Otros números CAS |

15272-78-3 122-10-1 |

Vida útil |

STABLE WHEN STORED IN GLASS HYDROLYZES IN ALKALI /TECHNICAL GRADE/ HALFLIFE (HYDROLYSIS) MORE THAN 10 DAYS @ PH 5, MORE THAN 4 DAYS @ PH 6, LESS THAN 1 DAY @ PH 9 It is hydrolysed by alkali with a half-life at pH 5 of more than ten days, at pH 6 more than four days, at pH 9 less than one day. |

Solubilidad |

MISCIBLE WITH METHANOL, ETHANOL, ACETONE, XYLENE; PRACTICALLY INSOL IN WATER, PETROLEUM ETHER, KEROSENE SOL IN PROPYLENE GLYCOL |

Presión de vapor |

25 MM HG @ 25 °C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)

![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)